molecular formula C14H19N3 B3317172 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine CAS No. 956780-06-6

1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine

Cat. No.: B3317172
CAS No.: 956780-06-6
M. Wt: 229.32 g/mol
InChI Key: AVDQVRFFOMTZJH-UHFFFAOYSA-N
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Description

1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-5-amine is a chemical compound with the CAS Registry Number 956780-06-6 and a molecular formula of C14H19N3 . It has a molecular weight of 229.33 g/mol . This amine-functionalized pyrazole derivative is characterized by a 4-tert-butylbenzyl group attached to the pyrazole ring, a structure represented by the SMILES notation NC1=CC=NN1CC2=CC=C(C(C)(C)C)C=C2 . As a specialist chemical, its primary value lies in its role as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Scientists utilize this compound in the exploration and development of novel pharmacologically active molecules, particularly due to the pyrazole core which is a privileged scaffold in drug discovery. The tert-butylphenyl moiety can impart specific steric and electronic properties, influencing the compound's interactions in biological systems. The specific mechanisms of action and research applications are highly dependent on the context of its use in downstream chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling and storage procedures should be followed in a laboratory setting.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)12-6-4-11(5-7-12)10-17-13(15)8-9-16-17/h4-9H,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDQVRFFOMTZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl bromide with 5-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, particularly at the amino group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.

    Nucleophilic Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation and Reduction: Formation of various oxidized or reduced pyrazole derivatives.

Scientific Research Applications

1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine are compared with six analogs (Table 1), focusing on substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Compound Name Substituents (Position) Key Structural Features Pharmacological Notes
This compound 1: (4-tert-butylphenyl)methyl; 5: NH₂ Bulky tert-butyl enhances lipophilicity Limited activity data; potential kinase target
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine 1: tert-butyl; 3: phenyl; 5: NH₂ Direct tert-butyl on pyrazole core Unknown activity; structural analog
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 1: 4-fluorophenyl; 4: p-tolyl; 5: NH₂ Electron-withdrawing F and methyl groups Unspecified inhibition profile
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 1: 4-methoxyphenyl; 3: p-tolyl; 5: NH₂ Methoxy enhances solubility; methyl adds bulk No reported activity
1-(tert-butyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine 1: tert-butyl; 3: CF₃O-phenyl; 5: NH₂ Trifluoromethoxy increases metabolic stability Likely CNS-targeted due to lipophilicity
1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine 1: (4-Cl-3-F-phenyl)methyl; 5: NH₂ Halogenated benzyl group; Cl/F synergy Safety data unavailable
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3: tert-butyl; N: 4-methoxybenzyl; 1: methyl Methoxybenzyl may improve bioavailability Synthesized for anticancer screening

Key Observations:

Substituent Position and Activity :

  • Regioisomerism significantly impacts biological activity. For example, switching substituent positions in pyrazole derivatives can shift inhibitory profiles from p38αMAP kinase to cancer-related kinases .
  • The tert-butyl group in this compound may enhance target binding through hydrophobic interactions, whereas electron-withdrawing groups (e.g., F in ) improve metabolic stability.

Physicochemical Properties :

  • Lipophilicity : Tert-butyl and trifluoromethoxy groups () increase logP, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Solubility : Methoxy () and amine groups improve solubility, critical for oral bioavailability.

Pharmacological Potential: Compounds with halogenated benzyl groups (e.g., ) may exhibit higher toxicity risks, while methoxy-substituted analogs () are generally safer. The tert-butyl-benzyl combination in the target compound is unique; similar structures (e.g., ) show promise in anticancer and kinase inhibition studies.

Biological Activity

1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${20}$N$_{2}$, indicating it consists of 15 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms. The compound features a pyrazole ring substituted with a tert-butylphenyl group, which enhances its lipophilicity and biological activity compared to simpler analogs.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain bacterial strains have been reported to be as low as 0.0039 mg/mL, indicating potent antibacterial effects .

3. Anticancer Activity

This compound has also been investigated for its anticancer potential. It has been shown to inhibit specific enzymes related to cancer progression and induce apoptosis in cancer cell lines. Molecular docking studies suggest that the compound interacts favorably with protein targets implicated in cancer pathways, potentially leading to the development of new anticancer therapies .

The exact mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity through competitive inhibition or allosteric regulation. For example, studies have indicated that the compound inhibits ferrochelatase (FECH), leading to a buildup of protoporphyrin IX (PPIX), which is associated with antiangiogenic effects .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Testing : In a series of antimicrobial assays, the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 24 mm .

Research Applications

The compound's unique structural properties make it suitable for various applications:

Field Application
Medicinal ChemistryDevelopment of new drugs targeting inflammatory and cancer pathways
Materials ScienceSynthesis of advanced materials such as polymers and nanomaterials
Biological StudiesUsed in assays to evaluate effects on biological pathways
Industrial ApplicationsDevelopment of specialty chemicals and intermediates for various industrial processes

Q & A

Q. What are the established synthetic routes for 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole cores can be functionalized with tert-butylphenylmethyl groups through alkylation using tert-butylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) enhances regioselectivity and minimizes by-products like N-alkylation isomers . Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and supramolecular packing. For derivatives, SC-XRD data reveal how tert-butyl groups induce steric effects, distorting the pyrazole ring’s planarity . Complementary techniques include NMR (¹H/¹³C) for substituent assignment and IR spectroscopy to confirm amine (–NH₂) and C–N stretching modes .

Q. What are the key physicochemical properties relevant to its biological activity?

Critical properties include:

  • LogP : ~3.2 (predicted), indicating moderate lipophilicity for membrane permeability .
  • pKa : The pyrazole amine (pKa ~6.5) may protonate under physiological conditions, affecting solubility and target binding .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, suitable for high-temperature reactions .

Advanced Research Questions

Q. How do substituents (e.g., tert-butyl) influence binding to biological targets like kinases or GPCRs?

The tert-butyl group enhances hydrophobic interactions with enzyme pockets, as shown in docking studies of analogous pyrazoles. For example, in kinase inhibition assays, tert-butyl-substituted derivatives exhibit 10–100× higher affinity than methyl analogs due to van der Waals contacts with nonpolar residues . However, excessive bulk can reduce selectivity, requiring structure-activity relationship (SAR) optimization .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from off-target effects or metabolic instability. Strategies include:

  • Metabolic profiling : LC-MS/MS identifies major metabolites that deactivate the compound .
  • Molecular dynamics (MD) simulations : Compare binding modes in crystallized vs. solution-state targets to assess conformational flexibility .
  • Free-energy perturbation (FEP) : Quantifies substituent contributions to binding affinity, reconciling divergent SAR trends .

Q. How can crystallographic data from SHELX refine structural models of this compound’s derivatives?

SHELXL leverages high-resolution data to model disorder (e.g., tert-butyl rotamers) and anisotropic displacement parameters. For example, a 1.2 Å dataset resolved a 70:30 occupancy ratio for two tert-butyl conformers in a related compound, explaining its dual binding modes . Merging SHELXD (phase determination) with density functional theory (DFT) optimizes hydrogen-bonding networks in polymorph screening .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow chemistry : Reduces exothermic risks in alkylation steps and improves reproducibility .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency for aryl-methyl linkages, reducing reaction times from 24h to 6h .
  • Crystallization engineering : Antisolvent addition (e.g., water in DMSO) controls polymorph formation, ensuring batch-to-batch consistency .

Methodological Guidance

Designing a robust assay to evaluate enzyme inhibition:

  • Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure real-time binding (Kd).
  • Control for aggregation : Include 0.01% Tween-20 to prevent false positives from colloidal aggregates .
  • Counter-screening : Test against homologous enzymes (e.g., kinase isoforms) to assess specificity .

Analyzing conflicting cytotoxicity data across cell lines:

  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., efflux pumps) that confer resistance .
  • Microscopy : Live-cell imaging tracks compound localization; tert-butyl derivatives often accumulate in lysosomes, altering apparent potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.